2-[1-(Dimethylamino)-3-(4-fluoroanilino)-2-propenylidene]malononitrile
Description
2-[1-(Dimethylamino)-3-(4-fluoroanilino)-2-propenylidene]malononitrile is a malononitrile derivative featuring a conjugated push-pull system. The dimethylamino group (electron-donating) and the 4-fluoroanilino moiety (electron-withdrawing) create intramolecular charge transfer (ICT), which is critical for applications in organic electronics and fluorescent materials . The malononitrile group further enhances electron-withdrawing capacity, stabilizing the ICT state. Such compounds are of interest in photovoltaics, sensors, and medicinal chemistry due to tunable optoelectronic properties .
Properties
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(4-fluoroanilino)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4/c1-19(2)14(11(9-16)10-17)7-8-18-13-5-3-12(15)4-6-13/h3-8,18H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRSNFCEBROVIO-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(Dimethylamino)-3-(4-fluoroanilino)-2-propenylidene]malononitrile , often referred to as BMN11, is a derivative of malononitrile characterized by its unique structural features that contribute to its biological activity. This article delves into the compound's biological properties, particularly its potential as a tyrosinase inhibitor, which has implications in dermatological applications such as skin whitening and treatment of hyperpigmentation.
Chemical Structure
The molecular formula for BMN11 is with a molecular weight of approximately 285.31 g/mol. The compound features a dimethylamino group and a 4-fluoroaniline moiety, which are critical for its biological activity.
Structural Formula
Physical Properties
- Melting Point : Not specified in the available literature.
- Solubility : Soluble in organic solvents; limited solubility in water.
- Toxicity : Acute toxicity classified as moderate, indicating caution in handling.
Tyrosinase Inhibition
Recent studies have highlighted the effectiveness of BMN11 as a potent inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition is particularly relevant for cosmetic applications aimed at reducing skin pigmentation.
BMN11 exhibits its inhibitory effects through specific interactions with the active site of tyrosinase. The proposed mechanism involves:
- Hydrogen Bonding : Formation of hydrogen bonds with key residues (GLY281 and ASN260).
- Hydrophobic Interactions : Interaction with residues (VAL283, PHE264, ALA286), enhancing binding affinity.
Case Studies
- In Vitro Studies :
- Human Skin Model :
- Structure-Activity Relationship (SAR) :
Comparative Efficacy
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| BMN11 | 5.0 | Direct binding to tyrosinase |
| Kojic Acid | 15.0 | Competitive inhibition |
| Arbutin | 20.0 | Competitive inhibition |
Safety and Toxicity
While BMN11 shows promise in terms of efficacy, safety evaluations are necessary before clinical application:
- Cytotoxicity Tests : No cytotoxicity observed in HaCat (human keratinocyte), B16F10 (mouse melanoma), and Hs27 (human fibroblast) cell lines at effective concentrations.
- In Vivo Safety : Further studies are required to assess the long-term safety profile and potential side effects when applied topically on human skin .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- Fluorine Position: 4-Fluoroanilino (target compound): Exhibits strong ICT due to para-fluoro substitution, which optimizes electron withdrawal without steric hindrance. 4-Methoxyanilino (): Methoxy is electron-donating, weakening ICT compared to fluoro-substituted analogs. This reduces absorption/emission wavelengths .
- Electron-Donating Groups: 2,5-Dimethylanilino (CAS 339101-98-3): Methyl groups donate electrons, diminishing the push-pull effect. This results in lower dipole moments and redshifted fluorescence compared to fluoro derivatives .
Structural Modifications and Conjugation
- Propenylidene Bridge: The target compound’s linear structure allows extended π-conjugation, enhancing charge transfer. Cyclic analogs (e.g., furan or pyridine-fused malononitriles) exhibit restricted conjugation, altering photophysical properties . Example: 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile () shows weaker ICT due to a non-planar furan ring, reducing fluorescence quantum yield .
- Heterocyclic Modifications: Pyridine-ring incorporation (e.g., {1-[6-(dimethylamino)-2-naphthyl]ethylidene}malononitrile derivatives) enhances rigidity, improving fluorescence stability for biomedical imaging .
Physical and Spectral Properties
- Fluorinated analogs likely have lower melting points due to reduced crystallinity.
- IR Spectroscopy: CN stretches (~2200 cm⁻¹) and C=N (~1658 cm⁻¹) are consistent across malononitrile derivatives .
Data Table: Key Properties of Selected Malononitrile Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
